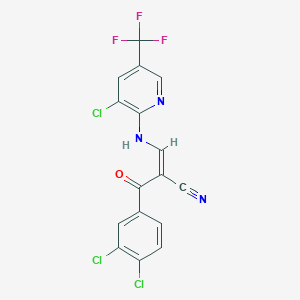

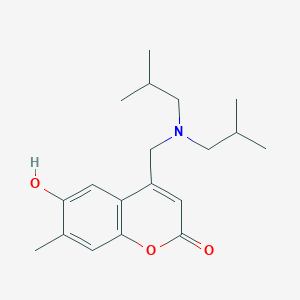

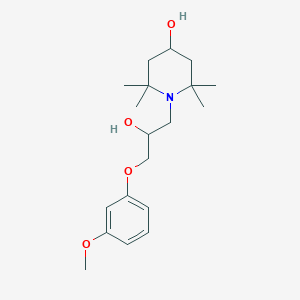

![molecular formula C14H17N3O3S B2557650 N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-57-7](/img/structure/B2557650.png)

N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their virtually unlimited synthetic and pharmacological potential, and have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs .

Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of a similar compound, 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .

Molecular Structure Analysis

The molecular structure of this compound was analyzed using x-ray diffraction . This analysis is crucial for understanding the spatial structure of the compound, which can inform subsequent chemical modifications .

Chemical Reactions Analysis

The synthesis of thiazolo[3,2-a]pyrimidines often involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The resulting compounds are characterized by a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .

Applications De Recherche Scientifique

Antimicrobial Activity Compounds synthesized from N-cycloheptyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide have been shown to exhibit antimicrobial properties. Research by Gein et al. (2015) demonstrated that certain synthesized derivatives possess significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gein et al., 2015).

Synthesis of Heterocyclic Compounds The compound and its analogs serve as key intermediates in the synthesis of various heterocyclic compounds with potential biological activities. Al-Thebeiti (2000) reported the preparation of new 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines, leading to polycyclic heterocycles containing condensed pyrimidine and triazine rings. These compounds were evaluated for antifungal properties, indicating their applicability in discovering new antifungal agents (M S al-Thebeiti, 2000).

Biological Evaluation and Synthesis Another study focused on the synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives. These compounds showed promising antimicrobial activity, which suggests their potential in antimicrobial therapy (H. Sayed et al., 2006).

Mécanisme D'action

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been reported to exhibit antiviral properties , suggesting that they may interact with pathways related to viral replication or immune response.

Result of Action

Thiazolo[3,2-a]pyrimidines have been reported to exhibit a wide range of biological activities, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial effects .

Orientations Futures

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, are an active area of research . They are being investigated for their potential in creating more effective and safer drugs . The development of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine is a promising future direction .

Propriétés

IUPAC Name |

N-cycloheptyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-11(15-9-5-3-1-2-4-6-9)10-12(19)16-14-17(13(10)20)7-8-21-14/h7-9,19H,1-6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALRJIWHBAHHPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

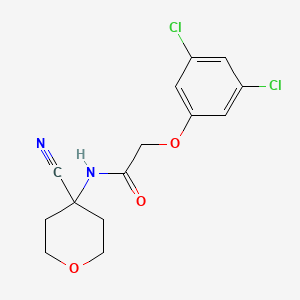

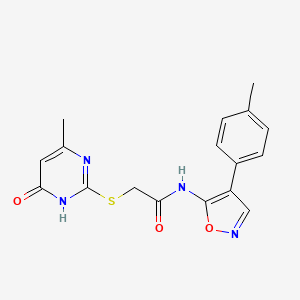

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)

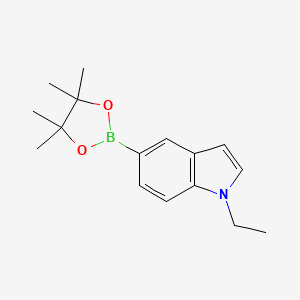

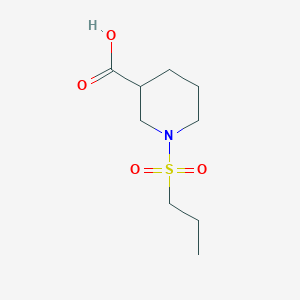

![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)

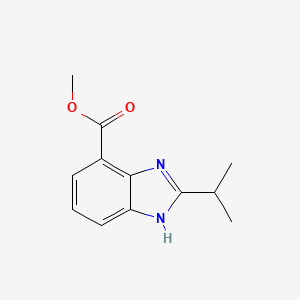

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)

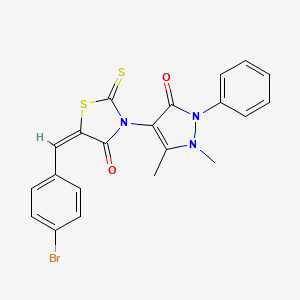

![ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate](/img/structure/B2557587.png)